4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 827614-30-2
VCID: VC4530402
InChI: InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H
SMILES: C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl
Molecular Formula: C12H6Cl2N2S
Molecular Weight: 281.15

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine

CAS No.: 827614-30-2

Cat. No.: VC4530402

Molecular Formula: C12H6Cl2N2S

Molecular Weight: 281.15

* For research use only. Not for human or veterinary use.

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine - 827614-30-2

Specification

CAS No. 827614-30-2
Molecular Formula C12H6Cl2N2S
Molecular Weight 281.15
IUPAC Name 4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H
Standard InChI Key MATKJCHDNFGCKJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic thieno[3,2-d]pyrimidine scaffold, where a pyrimidine ring is fused to a thiophene moiety. The chlorine atom at position 4 and the 4-chlorophenyl group at position 7 introduce steric and electronic modifications that enhance interactions with biological targets . The IUPAC name is 4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine, with the molecular formula C₁₂H₆Cl₂N₂S and a molecular weight of 281.15 g/mol .

Key Structural Features:

  • Thienopyrimidine Core: Provides a planar structure conducive to π-π stacking with protein residues.

  • Chlorine Substituents: Increase lipophilicity (XLogP3 = 4.5) and influence binding affinity .

  • 4-Chlorophenyl Group: Enhances steric bulk, potentially improving target specificity .

Synthetic Methodologies

Multi-Step Synthesis via Cyclocondensation

A representative synthesis involves three steps :

  • Nucleophilic Aromatic Substitution: Reacting 4-chlorophenylthiophene derivatives with chloropyrimidine precursors at 200°C for 16 hours.

  • Cross-Coupling: Using Pd(dppf)Cl₂ as a catalyst in 1,4-dioxane/water (90°C) to introduce the 4-chlorophenyl group.

  • Chlorination: Treating intermediates with phosphorus oxychloride (POCl₃) at 120°C for 2 hours to yield the final product .

Reaction Yield:

  • Total yields are unspecified in available data, but analogous routes report 65–75% efficiency for similar thienopyrimidines .

Alternative Routes via Gewald Reaction

Another approach employs the Gewald reaction, where ethyl cyanoacetate and sulfur react with ketones to form 2-aminothiophene intermediates, followed by cyclization with urea derivatives . For example:

  • Formation of Thieno[2,3-d]pyrimidinone: Cyclizing 3-methyl-6-phenyl-2-thioxo-dihydrothienopyrimidinone with POCl₃ yields 4-chloro derivatives .

  • Functionalization: Subsequent reactions with amines or hydrazines generate analogs with varied bioactivity .

Biological Activities and Mechanisms

Cytotoxicity Against Cancer Cell Lines

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine exhibits potent anticancer activity, as evidenced by IC₅₀ values in the low micromolar range:

Cell LineIC₅₀ (μM)Selectivity Index (vs. WISH)Source
MCF-78.387.1
HUH-75.8124.7
BHK17.042.5
MDA-MB-2315.91N/A

The selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells) exceeds 40-fold in some cases, underscoring its therapeutic window .

VEGFR-2 Inhibition

Molecular docking studies reveal strong binding to vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. The compound occupies the ATP-binding pocket, forming hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 and Val848 .

Apoptosis Induction

  • Caspase Activation: Upregulates caspase-8 and caspase-9 by 3.2- and 2.8-fold, respectively, in MCF-7 cells .

  • Bcl-2 Modulation: Reduces Bcl-2 expression by 60%, promoting mitochondrial apoptosis .

Cell Cycle Arrest

In MDA-MB-231 cells, the compound induces G₁-phase arrest (45% of cells) by downregulating cyclin D1 and CDK4, preventing S-phase entry .

Therapeutic Applications and Future Directions

Anticancer Drug Development

The compound’s dual mechanism—inhibiting proliferation (via kinase inhibition) and inducing apoptosis—positions it as a candidate for combination therapies. Structural analogs with modified substituents (e.g., ethylmercapto groups) show enhanced activity against resistant phenotypes .

Challenges and Opportunities

  • Solubility Optimization: Prodrug strategies or nanoparticle formulations may improve pharmacokinetics .

  • Target Identification: Proteomic studies are needed to elucidate off-target effects .

  • In Vivo Validation: Preliminary data lack animal models, necessitating toxicity and efficacy trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator